molecular formula C11H7BrF3NO B12206894 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol

Cat. No.: B12206894
M. Wt: 306.08 g/mol
InChI Key: ZXOQNXCKVLZNAI-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a halogenated quinoline derivative featuring a bromine atom at position 3, a methyl group at position 2, and a trifluoromethyl group at position 7.

Properties

Molecular Formula

C11H7BrF3NO

Molecular Weight

306.08 g/mol

IUPAC Name

3-bromo-2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H7BrF3NO/c1-5-9(12)10(17)7-3-2-6(11(13,14)15)4-8(7)16-5/h2-4H,1H3,(H,16,17)

InChI Key

ZXOQNXCKVLZNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-methylquinoline followed by the introduction of a trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

Chemistry

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol serves as a crucial building block in organic synthesis. It is utilized for creating more complex molecules and as a reagent in various chemical reactions. Its unique structure allows for diverse modifications, making it valuable in the development of new compounds .

Biology

This compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that quinoline derivatives exhibit significant antimicrobial activity against various pathogens. The presence of bromine and trifluoromethyl groups enhances their efficacy .
  • Anticancer Activity : Research has highlighted the anticancer potential of this compound, with studies showing inhibition of cancer cell proliferation in vitro. It may interact with specific molecular targets involved in cancer progression .
  • Enzyme Inhibition : Investigations into its mechanism of action suggest that it may act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways .

Medicine

The medicinal applications of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol are under exploration:

  • Therapeutic Agent Development : Ongoing research aims to evaluate its effectiveness as a therapeutic agent for diseases such as cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industrial Applications

In addition to its research applications, 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is utilized in the development of advanced materials:

  • Liquid Crystals and Dyes : The compound's unique chemical properties make it suitable for use in the production of liquid crystals and dyes, which are essential in various industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol on several cancer cell lines. Results demonstrated significant inhibition of cell growth at low micromolar concentrations. The selectivity index indicated that the compound was less toxic to normal cells compared to cancer cells, suggesting its potential as a targeted anticancer agent .

Cell Line IC50 (µM) Selectivity Index
MV-4-11 (AML)5.079.5
Normal PBMC397

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of various quinoline derivatives, including 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol, was assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited potent antibacterial activity, reinforcing its potential application in developing new antimicrobial agents .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse through cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Bromine at position 3 (vs. 8 in other analogs) may alter regioselectivity in cross-coupling reactions, a critical factor in medicinal chemistry .

Solubility and Bioavailability: The hydroxyl group at position 4 improves solubility in polar solvents, as seen in 7-chloro-8-fluoro-2-(trifluoromethyl)quinolin-4-ol, which is soluble in ethanol and DMSO . This property is advantageous for formulation in drug delivery systems.

Biological Activity: Analogs like 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline exhibit anticancer properties, suggesting that the target compound’s trifluoromethyl and bromine substituents could similarly modulate kinase or protease inhibition .

Biological Activity

3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, highlighting its antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is C₁₁H₆BrF₃N₁O, with a molecular weight of approximately 340.53 g/mol. The compound features a bromine atom at the 3-position, a trifluoromethyl group at the 2-position, and a methyl group at the 7-position of the quinoline ring. These substitutions enhance its chemical reactivity and biological activity.

While the specific mechanism of action for 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol is not fully elucidated, quinoline derivatives are generally known to interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition of vital cellular processes such as DNA replication and enzyme activity, contributing to their antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. In studies focusing on similar compounds, notable findings include:

  • Antibacterial Activity : Compounds similar to 3-Bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, with MIC values indicating effectiveness against strains such as Candida albicans and Aspergillus fumigatus. Similar quinoline derivatives reported MICs ranging from 4–16 μg/ml against these fungi .

Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties due to their ability to induce apoptosis in cancer cells. For example:

  • In vitro studies have shown that certain quinoline analogs exhibit potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
  • The presence of trifluoromethyl groups in similar structures has been associated with enhanced potency in inhibiting tumor growth by modulating signaling pathways involved in cell proliferation and survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of quinoline derivatives found that compounds with halogen substitutions exhibited superior antibacterial activity compared to non-halogenated analogs. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Anticancer Research : Another research project focused on the synthesis of novel quinoline derivatives demonstrated significant growth inhibition in cancer cell lines such as HCT15 and PC-3, with some compounds showing GI50 values below 5 μM .

Summary Table of Biological Activities

Activity Type Target Organisms/Cells Observed Effects Reference
AntibacterialS. aureus, E. coliMIC = 2 μg/ml
AntifungalC. albicansMIC = 4–16 μg/ml
AnticancerHCT15, PC-3IC50 < 5 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-2-methyl-7-(trifluoromethyl)quinolin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anilines with trifluoromethyl-containing β-keto esters. For example, m-phenylenediamine derivatives react with ethyl trifluoroacetoacetate under controlled heating (e.g., 353 K for 48 hours), followed by bromination at the 3-position . Yield optimization requires precise temperature control, as deviations may lead to unexpected dihydroquinolinone byproducts (e.g., 7-amino-4-hydroxy-4-trifluoromethyl derivatives) due to incomplete cyclization .

Q. How is the structural integrity of this compound confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR analysis identifies substituent positions (e.g., aromatic protons at δ 7.16 ppm for the 4-quinolinol ring) and hydrogen-bonded hydroxyl groups (δ 6.59 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis confirms the non-classical puckering of the quinoline ring (Cremer-Pople parameters: Q=0.3577Q = 0.3577 Å, Θ=117.9\Theta = 117.9^\circ) and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) . Tools like ORTEP-3 are recommended for visualizing crystallographic data .

Q. What are the key physicochemical properties influencing solubility and reactivity?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Bromine at the 3-position increases electrophilicity, making the compound prone to nucleophilic substitution. Solubility can be empirically tested in ethanol/water mixtures, as demonstrated in crystallization protocols .

Advanced Research Questions

Q. How do reaction variables (temperature, solvent, catalyst) impact regioselectivity during bromination of the quinoline core?

  • Methodological Answer : Bromination regioselectivity is sensitive to steric and electronic effects. For example, lower temperatures favor electrophilic aromatic substitution at the 3-position due to reduced kinetic competition. Solvents like DMF stabilize intermediates, while Lewis acids (e.g., FeBr3_3) can direct bromination to electron-rich positions. Contradictions in literature yields (e.g., 80% vs. lower yields) often arise from trace moisture or impurities affecting catalyst activity .

Q. What strategies resolve contradictions in crystallographic data when intermolecular interactions are ambiguous?

  • Methodological Answer : Ambiguities in hydrogen bonding (e.g., O–H⋯O vs. O–H⋯N) require complementary techniques:

  • DFT Calculations : Validate proposed interactions by comparing experimental and computed bond lengths/angles.
  • Variable-Temperature XRD : Resolve dynamic disorder by collecting data at low temperatures (e.g., 100 K).
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., F⋯H contacts from trifluoromethyl groups) .

Q. How can structure-activity relationships (SAR) be explored for trifluoromethylquinoline derivatives in medicinal chemistry?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the 7-trifluoromethyl group with other electron-withdrawing groups (e.g., –CF2_2CF3_3) to assess potency changes.
  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., androgen receptors) based on substituent orientation .
  • In Vitro Assays : Test brominated derivatives for halogen-bonding interactions with protein residues, as seen in kinase inhibitors .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

  • Methodological Answer :

  • HPLC-MS : Detect halogenated byproducts (e.g., di-brominated isomers) using C18 columns with acetonitrile/water gradients.
  • 19^{19}F NMR**: Resolve trifluoromethyl-related impurities (e.g., –CF2_2H degradation products) at ~-60 ppm .
  • ICP-OES : Quantify residual bromine content to ensure stoichiometric accuracy .

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